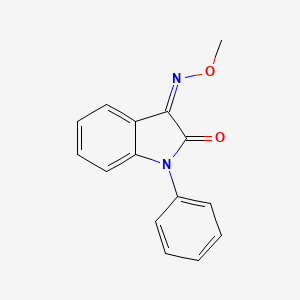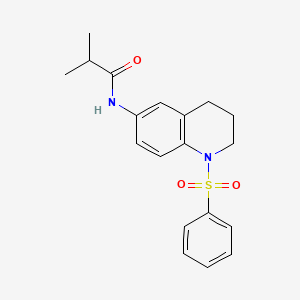
(3Z)-3-methoxyimino-1-phenylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions of the reaction (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility in various solvents, and reactivity with common chemicals .Applications De Recherche Scientifique
Structural Investigations and Synthesis:
- (3Z)-3-methoxyimino-1-phenylindol-2-one has been involved in structural investigations, such as the synthesis of related azetidinone isomers and their analysis through X-ray diffraction to understand their crystal structure, as seen in the research of compounds like 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones (Gluziński et al., 1991).
Antimicrobial and Fungicidal Activities:
- Studies have been conducted to investigate the antimicrobial properties of compounds involving (3Z)-3-methoxyimino-1-phenylindol-2-one derivatives. For instance, research on 3-aminoxy-(E)-2-methoxyiminopropionyl penicillins and cephalosporins evaluated their activity against various bacterial strains, though they generally exhibited lower activity than their corresponding phenylacetyl derivatives (Balsamo et al., 1990).
Inhibition of Tubulin Polymerization:
- Derivatives of (3Z)-3-methoxyimino-1-phenylindol-2-one have been tested for their ability to inhibit tubulin polymerization, a key target in cancer therapy. Studies on methoxy-substituted 3-formyl-2-phenylindoles showed significant activity in disrupting microtubule assembly, which is crucial in the proliferation of cancer cells (Gastpar et al., 1998).
Synthesis of Novel Molecules with Potential Biological Activities:
- Research efforts have also focused on the synthesis of novel molecules containing the (3Z)-3-methoxyimino-1-phenylindol-2-one moiety, aiming to explore their potential biological activities. Examples include the creation of novel 1-aryl-3-oxypyrazoles with a Z-configuration methyl 2-(methoxyimino) acetate moiety, which displayed moderate fungicidal activity against specific fungal strains (Liu et al., 2014).
Mécanisme D'action
Target of Action
The primary target of (3Z)-3-methoxyimino-1-phenylindol-2-one, also known as compound 3z, is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is often targeted in cancer therapies due to its role in tumor growth and metastasis.
Mode of Action
Compound 3z interacts with VEGFR-2, inhibiting its function . This interaction results in a decrease in angiogenesis, thereby limiting the supply of oxygen and nutrients to tumor cells. The inhibition of VEGFR-2 by compound 3z is dose-dependent, meaning the degree of inhibition increases with the concentration of the compound .
Biochemical Pathways
It is known that the compound interferes with the vegf/vegfr-2 signaling pathway, which is crucial for angiogenesis . By inhibiting this pathway, compound 3z disrupts the growth and proliferation of tumor cells.
Pharmacokinetics
Pharmacokinetic models suggest that the compound’s bioavailability would be influenced by factors such as its absorption rate, distribution throughout the body, metabolism by enzymes, and rate of excretion .
Result of Action
The primary result of compound 3z’s action is its potent antitumor activity . It has been found to inhibit the growth of various cancer cell lines, including lung carcinoma (A549), gastric carcinoma (BGC-823), murine colon carcinoma (CT-26), liver carcinoma (Bel-7402), and breast carcinoma (MCF-7) cells . In addition, compound 3z has demonstrated significant antiproliferative activity, in some cases greater than that of cisplatin, a commonly used chemotherapy drug .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3Z)-3-methoxyimino-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-16-14-12-9-5-6-10-13(12)17(15(14)18)11-7-3-2-4-8-11/h2-10H,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMNUAKPZDRPQ-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-methoxyimino-1-phenylindol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)
![Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate](/img/structure/B2447101.png)
![(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447102.png)


![6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447105.png)
![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)
![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)
methanone oxime](/img/structure/B2447108.png)
![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2447110.png)

![5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2447114.png)

![16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2447121.png)